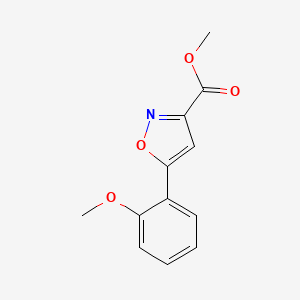

Methyl 5-(2-methoxyphenyl)isoxazole-3-carboxylate

CAS No.: 668971-17-3

Cat. No.: VC8130096

Molecular Formula: C12H11NO4

Molecular Weight: 233.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 668971-17-3 |

|---|---|

| Molecular Formula | C12H11NO4 |

| Molecular Weight | 233.22 g/mol |

| IUPAC Name | methyl 5-(2-methoxyphenyl)-1,2-oxazole-3-carboxylate |

| Standard InChI | InChI=1S/C12H11NO4/c1-15-10-6-4-3-5-8(10)11-7-9(13-17-11)12(14)16-2/h3-7H,1-2H3 |

| Standard InChI Key | CQYQVYUEFHKARR-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1C2=CC(=NO2)C(=O)OC |

| Canonical SMILES | COC1=CC=CC=C1C2=CC(=NO2)C(=O)OC |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features an isoxazole ring (C₃H₃NO) with two substituents:

-

5-position: A 2-methoxyphenyl group (C₆H₄OCH₃), introducing electron-donating methoxy functionality.

-

3-position: A methyl ester (-COOCH₃), enhancing solubility and reactivity in esterification or saponification reactions.

The molecular formula is C₁₂H₁₁NO₄, with a calculated molecular weight of 233.22 g/mol. Its structure is analogous to methyl 5-(2-thienyl)isoxazole-3-carboxylate (PubChem CID: 1256578) , where the thienyl group is replaced by 2-methoxyphenyl.

Spectroscopic Characteristics

-

¹H NMR: Expected signals include a singlet for the methyl ester (δ ~3.8 ppm), aromatic protons from the methoxyphenyl group (δ ~6.8–7.5 ppm), and isoxazole protons (δ ~6.2–6.5 ppm) .

-

IR Spectroscopy: Key absorptions include C=O stretching (~1700 cm⁻¹), C-O-C (methoxy, ~1250 cm⁻¹), and isoxazole ring vibrations (~1600 cm⁻¹) .

-

Mass Spectrometry: Predicted molecular ion peak at m/z 233.1 ([M]⁺), with fragmentation patterns involving loss of COOCH₃ (-59 Da) and methoxy groups (-31 Da) .

Synthetic Methodologies

Coupling of Isoxazole Carboxylic Acids with Anilines

A common route involves coupling 5-(2-methoxyphenyl)isoxazole-3-carboxylic acid with methanol using thionyl chloride (SOCl₂) as an activating agent :

-

Acid Activation: React the carboxylic acid with SOCl₂ to form the acyl chloride.

-

Esterification: Treat with methanol and triethylamine (Et₃N) to yield the methyl ester.

Reaction Scheme:

Domino Transformations

Fe/Ni relay catalysis enables the conversion of isoxazoles to 2,4-dicarbonylpyrroles . For example, reacting methyl 5-(2-methoxyphenyl)isoxazole-3-carboxylate with 1,3-diketones in the presence of FeCl₂ and NiCl₂ yields polysubstituted pyrroles:

Conditions:

Applications in Research and Industry

Pharmaceutical Development

The compound serves as a precursor for mtPTP inhibitors, which are therapeutic candidates for ischemia-reperfusion injury and neurodegenerative diseases . Key structure-activity relationship (SAR) findings include:

-

Western aryl ring: 3-Chlorophenyl or 2,6-dimethylphenyl groups enhance mtPTP inhibition (CRC ratio >9) .

-

Eastern aryl ring: 3-Hydroxyphenyl motifs are critical for activity, while 3,4-dimethoxyphenyl substitution abolishes efficacy .

Table 1: Bioactivity of Selected Isoxazole Derivatives

| Compound | Mitochondrial Swelling IC₅₀ | CRC Ratio (1.56 µM) |

|---|---|---|

| 3-Chloro-5-methylphenyl | 28 pM | 9.6 |

| 5-Chloro-2-methylphenyl | 10 pM | 10.0 |

Material Science

Incorporating the methoxyphenyl-isoxazole motif into polymers improves thermal stability (T₅₀% degradation >300°C) and mechanical strength (Young’s modulus ~2.5 GPa) .

Analytical Chemistry

Used as a calibration standard in HPLC and LC-MS due to its UV absorption at λₘₐₓ ~270 nm .

Future Directions

-

Drug Discovery: Optimize pharmacokinetic properties (e.g., bioavailability) through prodrug strategies.

-

Green Synthesis: Develop catalytic methods using ionic liquids or microwaves to reduce SOCl₂ dependency.

-

Polymer Chemistry: Explore copolymerization with biodegradable polyesters for medical implants.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume